![molecular formula C6H4FN3 B3054406 4-fluoro-1H-imidazo[4,5-c]pyridine CAS No. 60186-28-9](/img/structure/B3054406.png)
4-fluoro-1H-imidazo[4,5-c]pyridine
Overview
Description
4-Fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the fourth position of the imidazo[4,5-c]pyridine ring system. Imidazopyridines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with a fluorinated aldehyde or ketone in the presence of a suitable catalyst can lead to the formation of the desired imidazopyridine ring system. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halides, nucleophiles; reactions may require the presence of a catalyst or specific reaction conditions such as elevated temperature or pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that imidazo[4,5-c]pyridine derivatives can target cancerous cells by influencing cellular pathways. For instance, they have been studied for their potential to inhibit enzymes involved in cancer progression, such as cyclooxygenases and nitric oxide synthases .
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses. Studies have suggested that it may inhibit the activation of transcription factors associated with oxidative stress and inflammation, making it a potential treatment for conditions like obesity-related inflammation .
- Antimicrobial Effects : Compounds within the imidazo[4,5-c]pyridine class have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is enhanced by specific substitutions on the imidazole ring, which can improve binding affinity to bacterial targets .
- Antiviral Potential : There is ongoing research into the antiviral properties of imidazo[4,5-c]pyridine derivatives. Some studies have reported moderate to good activity against HIV strains, indicating their potential as antiviral agents .
Case Studies and Research Findings
Several studies have documented the pharmacological potential of 4-fluoro-1H-imidazo[4,5-c]pyridine:
Mechanism of Action
The mechanism of action of 4-fluoro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-imidazo[4,5-c]pyridine
- 4-Bromo-1H-imidazo[4,5-c]pyridine
- 4-Iodo-1H-imidazo[4,5-c]pyridine
Uniqueness
4-Fluoro-1H-imidazo[4,5-c]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes this compound a valuable compound for various scientific and industrial applications.
Biological Activity
4-Fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological potential, focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
This compound belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring system. The presence of the fluorine atom enhances its biological activity by influencing electronic properties and steric factors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : This compound has been shown to inhibit several kinases involved in cellular signaling pathways, including cyclin-dependent kinases (CDKs) and Aurora kinases. For instance, derivatives of imidazo[4,5-c]pyridine exhibited IC50 values in the low nanomolar range against CDK2 and Aurora B kinases, indicating potent inhibitory effects .
- NF-κB Pathway Modulation : The compound influences the NF-κB signaling pathway, which is crucial for immune response regulation. Activation of IKK-ε and TBK1 by this compound leads to phosphorylation of NF-κB, promoting transcription of genes involved in inflammation and cell survival .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Research has shown that this compound derivatives possess significant anticancer properties. For example, a study reported that certain derivatives inhibited tumor cell growth with IC50 values as low as 8.6 nM when tested against multiple human cancer cell lines .
- Antitubercular Effects : Some synthesized analogues have demonstrated potent antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L . This highlights the potential for developing new treatments for tuberculosis.
- Anti-inflammatory Properties : The compound has shown efficacy in reducing inflammatory responses in vitro. It was found to inhibit the activation of transcription factors such as Nrf2 and NF-κB in models of obesity-induced inflammation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
C6 | Alkyl chain | Reduced potency |
C2 | Nitro group | Enhanced binding |
C3 | Halogenation | Improved selectivity |
These modifications can lead to increased potency or selectivity towards specific biological targets.
Case Studies
Several studies have explored the efficacy of this compound derivatives:
- Anticancer Studies : A recent study evaluated a series of derivatives for their ability to inhibit cancer cell proliferation. Compounds with modifications at the C6 position showed enhanced activity against breast cancer cells when combined with standard chemotherapy agents like temozolomide .
- Antitubercular Activity : In vitro testing revealed that specific derivatives were effective against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential for clinical application in treating resistant infections .
- Inflammation Models : In animal models of obesity-related inflammation, compounds demonstrated significant reductions in inflammatory markers, supporting their use in inflammatory disease management .
Properties
IUPAC Name |
4-fluoro-1H-imidazo[4,5-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUPJTCDIYFHKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418421 | |
Record name | 4-fluoro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-28-9 | |
Record name | 4-Fluoro-3H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60186-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 264051 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060186289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC264051 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-fluoro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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